molecular formula C24H20N6O3S B5571618 methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate

methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate

Cat. No. B5571618
M. Wt: 472.5 g/mol
InChI Key: MEDOYRRCEYIQIE-CVKSISIWSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step reactions, starting from basic organic or inorganic precursors. For example, Moser et al. (2005) synthesized a complex molecule through a reaction involving formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, demonstrating the complexity and precision required in synthesizing such compounds (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. The detailed structural analysis reveals the arrangement of atoms within the molecule, bond lengths, angles, and the overall molecular geometry. For instance, the study by Moser et al. (2005) used single crystal X-ray diffraction analysis to determine the crystal structure of a similarly complex molecule, highlighting the disorder within certain groups and the conjugation within the triazene moieties (Moser et al., 2005).

Scientific Research Applications

Heterocyclic Synthesis

  • Methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate and similar compounds are used in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. The removal of the benzyloxycarbonyl group in some derivatives leads to the formation of amino-substituted heterocycles, showcasing the versatility of such compounds in heterocyclic chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Synthesis of Pyridine Derivatives

  • Research shows the use of these compounds in the creation of pyridine and fused pyridine derivatives, highlighting their significance in the synthesis of complex organic molecules. This includes the creation of isoquinoline derivatives, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, and pyrazolo-[3,4-b]-pyridine derivatives (Al-Issa, 2012).

Antioxidant Activity

  • Derivatives of such compounds have been studied for their potential antioxidant activities. For instance, ketone derivatives of gallic hydrazide derived Schiff bases have shown significant antioxidant properties in vitro (Dighade & Parikh, 2017).

Corrosion Inhibition

  • Methylthiophenyl compounds related to methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate have been examined for their ability to inhibit corrosion in metals. This indicates their potential application in industrial processes and materials science (Gece & Bilgiç, 2012).

properties

IUPAC Name

methyl 4-[(E)-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3S/c1-33-23(32)19-9-7-17(8-10-19)15-26-27-21(31)16-34-24-29-28-22(18-11-13-25-14-12-18)30(24)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDOYRRCEYIQIE-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(E)-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

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